2-Diethylcarbamoylmethylsulfanyl-1H-benzoimidazole-5-carboxylicacid
Description
2-Diethylcarbamoylmethylsulfanyl-1H-benzoimidazole-5-carboxylic acid is a benzimidazole derivative characterized by a diethylcarbamoylmethylsulfanyl group at the 2-position and a carboxylic acid moiety at the 5-position. The 5-carboxylic acid group contributes to solubility and enables further functionalization via amide or ester formation .
Properties
IUPAC Name |
2-[2-(diethylamino)-2-oxoethyl]sulfanyl-3H-benzimidazole-5-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17N3O3S/c1-3-17(4-2)12(18)8-21-14-15-10-6-5-9(13(19)20)7-11(10)16-14/h5-7H,3-4,8H2,1-2H3,(H,15,16)(H,19,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CBPLNWJWVORBLX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C(=O)CSC1=NC2=C(N1)C=C(C=C2)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17N3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.37 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Diethylcarbamoylmethylsulfanyl-1H-benzoimidazole-5-carboxylicacid typically involves multiple steps, starting with the preparation of the benzimidazole core. One common method involves the cyclization of o-phenylenediamine with carbon disulfide in the presence of a base to form the benzimidazole ring. Subsequent functionalization steps introduce the diethylcarbamoylmethylsulfanyl and carboxylic acid groups.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This often includes the use of advanced catalytic systems and controlled reaction conditions to minimize by-products and maximize efficiency.
Chemical Reactions Analysis
Types of Reactions
2-Diethylcarbamoylmethylsulfanyl-1H-benzoimidazole-5-carboxylicacid can undergo various chemical reactions, including:
Oxidation: The sulfur atom in the sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro groups, if present, can be reduced to amines.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the benzimidazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation can be used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to achieve substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the sulfanyl group can yield sulfoxides or sulfones, while reduction of nitro groups can produce amines.
Scientific Research Applications
2-Diethylcarbamoylmethylsulfanyl-1H-benzoimidazole-5-carboxylicacid has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound’s derivatives have shown potential as antimicrobial and anticancer agents.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as a catalyst in certain chemical reactions.
Mechanism of Action
The mechanism of action of 2-Diethylcarbamoylmethylsulfanyl-1H-benzoimidazole-5-carboxylicacid involves its interaction with specific molecular targets. For instance, in medicinal applications, it may inhibit certain enzymes or receptors, leading to therapeutic effects. The exact pathways and targets can vary depending on the specific application and derivative of the compound.
Comparison with Similar Compounds
Structural and Functional Comparison with Analogous Compounds
Substitution Patterns in Benzimidazole Derivatives
Key analogs differ in substituents at the 2- and 5-positions, which critically influence physicochemical properties and bioactivity:
Q & A
Basic Research Questions
Q. What are the established synthetic routes for 2-Diethylcarbamoylmethylsulfanyl-1H-benzoimidazole-5-carboxylic acid, and what key reaction parameters require optimization?
- Methodological Answer : Synthesis typically involves multi-step protocols, such as condensation of benzimidazole precursors with diethylcarbamoylmethylsulfanyl groups. Critical parameters include reaction temperature (optimized between 60–80°C to avoid side reactions), solvent selection (polar aprotic solvents like DMF for solubility), and catalyst choice (e.g., coupling agents for amide bond formation). Post-synthesis purification via column chromatography or recrystallization is essential to isolate the target compound .
Q. What spectroscopic and chromatographic techniques are recommended for characterizing this compound's purity and structural integrity?
- Methodological Answer : Use a combination of:
- ESI-MS to confirm molecular weight (e.g., observed [M+H]+ peaks matching theoretical values) .
- NMR (¹H/¹³C) to verify substituent positions and integration ratios.
- HPLC with UV detection (λ = 254–280 nm) for purity assessment (>95%).
- Thermal analysis (DSC/TGA) to evaluate decomposition points and stability (>300°C for similar benzimidazoles) .
Q. How should researchers approach the selection of suitable solvents and reaction conditions to prevent degradation during synthesis?
- Methodological Answer : Solvents must balance solubility and inertness. For example:
- Avoid protic solvents (e.g., water, alcohols) if intermediates are moisture-sensitive.
- Use anhydrous DCM or THF for sulfanyl group incorporation.
- Monitor reaction progress via TLC to minimize over-reaction. Thermal stability data (e.g., TGA) can guide temperature limits .
Advanced Research Questions
Q. How can computational reaction path search methods be integrated into the design of novel derivatives of this compound?
- Methodological Answer : Implement quantum chemical calculations (e.g., DFT) to model transition states and identify energetically favorable pathways. Tools like ICReDD’s reaction design framework combine computational predictions (e.g., activation energies) with experimental validation to narrow optimal conditions (e.g., catalyst screening). Feedback loops refine predictions using experimental data .
Q. What strategies are effective in resolving contradictions between experimental data (e.g., spectral anomalies) and theoretical predictions for this compound?
- Methodological Answer :
- Cross-validate spectral data (e.g., compare experimental NMR shifts with computed values using software like ACD/Labs).
- Re-examine synthetic intermediates for byproducts (e.g., via LC-MS).
- Use X-ray crystallography (as in ) to resolve structural ambiguities .
- Re-run simulations with adjusted parameters (e.g., solvent effects in DFT) .
Q. What multi-scale modeling approaches are applicable to predict the compound's reactivity in complex biological systems?
- Methodological Answer : Combine:
- Molecular docking to assess binding affinity with target proteins.
- MD simulations to study conformational stability in physiological conditions.
- QSAR models to correlate structural features (e.g., substituent electronegativity) with bioactivity. Experimental validation via enzyme inhibition assays is critical .
Q. How can researchers employ high-throughput screening coupled with mechanistic studies to elucidate structure-activity relationships?
- Methodological Answer :
- Use automated synthesis platforms to generate derivatives with varied substituents.
- Screen against target enzymes (e.g., kinases) using fluorescence-based assays.
- Apply ICReDD’s data-driven workflows to identify key functional groups (e.g., diethylcarbamoyl’s role in solubility vs. activity) .
Data Contradiction and Nomenclature Challenges
Q. What are the critical steps in validating the compound's identity when discrepancies arise in nomenclature or structural representation?
- Methodological Answer :
- Cross-reference CAS registry numbers and IUPAC names (e.g., distinguish between "2-sulfanyl" vs. "2-thioxo" variants in ).
- Use orthogonal analytical methods (e.g., HRMS for exact mass, X-ray for 3D structure).
- Consult authoritative databases (e.g., PubChem, ChemIDplus) to resolve synonym conflicts .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
